Home > Products > Screening Compounds P23146 > 2-(2-methoxy-4-methylphenoxy)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)propanamide
2-(2-methoxy-4-methylphenoxy)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)propanamide - 1797081-42-5

2-(2-methoxy-4-methylphenoxy)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)propanamide

Catalog Number: EVT-3001341
CAS Number: 1797081-42-5
Molecular Formula: C19H21N5O3
Molecular Weight: 367.409
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Osimertinib Mesylate

Compound Description: Osimertinib mesylate is an antineoplastic agent used in the treatment of non-small cell lung cancer. []

Relevance: Osimertinib mesylate shares a core pyrimidine ring structure with "2-(2-methoxy-4-methylphenoxy)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)propanamide", further substituted with an amino group at position 4. This structural similarity suggests potential shared biological activity or target pathways. The presence of an imidazole ring in both compounds further strengthens their structural relationship. []

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

Compound Description: This compound is a potential genotoxic impurity found in Osimertinib Mesylate. []

Relevance: Both "2-(2-methoxy-4-methylphenoxy)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)propanamide" and this compound possess a pyrimidine ring core with a substituted amino group at position 4. The presence of a 2-methyl-1H-imidazole substituent in “2-(2-methoxy-4-methylphenoxy)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)propanamide” and a 1-methyl-1H-indole substituent in this compound highlights a shared structural motif within the class of pyrimidine-based compounds. []

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one serves as an important intermediate in the synthesis of various biologically active compounds, including osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI) used in cancer treatment. []

Relevance: Though this compound lacks the pyrimidine core, its role as a precursor in the synthesis of osimertinib indirectly relates it to "2-(2-methoxy-4-methylphenoxy)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)propanamide". Both osimertinib and “2-(2-methoxy-4-methylphenoxy)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)propanamide” share the pyrimidine ring with a substituted amino group, implying potential shared pharmacological targets or mechanisms. []

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

Compound Description: This compound is a third-generation EGFR TKI and demonstrates therapeutic efficacy against cancer, specifically targeting T790M and L858R mutations. []

Relevance: Structurally, it resembles "2-(2-methoxy-4-methylphenoxy)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)propanamide" with its pyrimidine core substituted with a 1-methyl-1H-indole at position 4 and an amino group at position 2. This shared framework suggests potential overlapping targets or mechanisms within the class of pyrimidine-based compounds. []

Reference Links:

Properties

CAS Number

1797081-42-5

Product Name

2-(2-methoxy-4-methylphenoxy)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)propanamide

IUPAC Name

2-(2-methoxy-4-methylphenoxy)-N-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]propanamide

Molecular Formula

C19H21N5O3

Molecular Weight

367.409

InChI

InChI=1S/C19H21N5O3/c1-12-5-6-15(16(9-12)26-4)27-13(2)19(25)23-17-10-18(22-11-21-17)24-8-7-20-14(24)3/h5-11,13H,1-4H3,(H,21,22,23,25)

InChI Key

QVNHGDBNBQNZDT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CC(=NC=N2)N3C=CN=C3C)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.